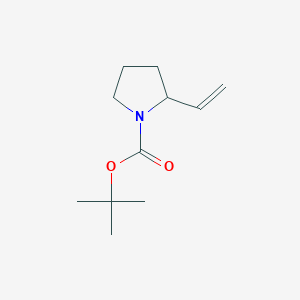

Tert-butyl 2-vinylpyrrolidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-ethenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHWHEBWKXKPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552228 | |

| Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176324-60-0 | |

| Record name | tert-Butyl 2-ethenylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Vinylpyrrolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Structural Elucidation of Tert-butyl 2-vinylpyrrolidine-1-carboxylate

This technical guide provides an in-depth analysis of the spectroscopic properties of tert-butyl 2-vinylpyrrolidine-1-carboxylate, a valuable chiral building block in contemporary organic synthesis and drug discovery. The structural complexity and synthetic utility of this molecule necessitate a thorough understanding of its spectral characteristics for unequivocal identification, purity assessment, and reaction monitoring. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of this compound

This compound, bearing the CAS Registry Number 115393-77-6 for the (S)-enantiomer, is a key intermediate in the synthesis of a variety of nitrogen-containing compounds.[1][2] Its molecular formula is C₁₁H₁₉NO₂, corresponding to a molecular weight of 197.27 g/mol .[2][3] The presence of a chiral center, a reactive vinyl group, and a Boc-protecting group makes it a versatile synthon for the construction of complex molecular architectures, including pharmaceutical agents and natural products. Accurate and comprehensive spectroscopic data are therefore paramount for its effective utilization in these demanding applications.

This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust and predictive analysis.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features include a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and a vinyl substituent at the C2 position.

Figure 1. 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~5.8-6.0 | ddd | 1H | =CH- | The vinyl proton on the carbon adjacent to the pyrrolidine ring is expected to be deshielded by the double bond and will show complex splitting due to coupling with the geminal and cis/trans vinyl protons, as well as the adjacent methine proton on the pyrrolidine ring. |

| ~5.1-5.3 | m | 2H | =CH₂ | The terminal vinyl protons are diastereotopic and will appear as two distinct multiplets due to geminal, cis, and trans couplings. |

| ~4.1-4.3 | m | 1H | N-CH- | The proton at the C2 position is deshielded by the adjacent nitrogen atom and the vinyl group. Its multiplicity will be a multiplet due to coupling with the protons on the adjacent methylene group (C3) and the vinyl proton. |

| ~3.3-3.5 | m | 2H | N-CH₂- | The protons on the C5 methylene group adjacent to the nitrogen are deshielded and will likely appear as a multiplet. |

| ~1.8-2.1 | m | 4H | -CH₂-CH₂- | The protons of the C3 and C4 methylene groups of the pyrrolidine ring are expected to be in the aliphatic region and will exhibit complex splitting patterns due to coupling with adjacent protons. |

| 1.48 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons to couple with. This is a characteristic signal for a Boc-protecting group. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).

Figure 2. General workflow for NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm (Predicted) | Assignment | Causality of Chemical Shift |

| ~154-156 | C=O (carbamate) | The carbonyl carbon of the Boc group is significantly deshielded due to the electronegativity of the two adjacent oxygen atoms. |

| ~138-140 | =CH- | The sp² hybridized carbon of the vinyl group attached to the pyrrolidine ring. |

| ~115-117 | =CH₂ | The terminal sp² hybridized carbon of the vinyl group. |

| ~79-81 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| ~58-60 | N-CH- | The C2 carbon of the pyrrolidine ring is deshielded by the adjacent nitrogen and the vinyl group. |

| ~46-48 | N-CH₂- | The C5 carbon of the pyrrolidine ring is deshielded by the adjacent nitrogen. |

| ~30-32 | -CH₂- | The C3 carbon of the pyrrolidine ring. |

| 28.5 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~23-25 | -CH₂- | The C4 carbon of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the bonds.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Rationale for Absorption |

| ~2975-2850 | C-H stretch | Aliphatic (pyrrolidine and t-butyl) | Characteristic stretching vibrations for sp³ C-H bonds. |

| ~1690-1710 | C=O stretch | Carbamate | The strong absorption is due to the stretching of the carbonyl double bond in the Boc protecting group. |

| ~1640 | C=C stretch | Alkene (vinyl) | A weaker absorption corresponding to the stretching of the carbon-carbon double bond. |

| ~1480, ~1370 | C-H bend | -C(CH₃)₃ | Characteristic bending vibrations for the tert-butyl group. |

| ~1160 | C-N stretch | Amine | Stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring. |

| ~990, ~910 | =C-H bend | Alkene (vinyl) | Out-of-plane bending (wagging) vibrations characteristic of a monosubstituted alkene. |

Experimental Protocol for IR Spectroscopy:

A common method for acquiring an IR spectrum of a liquid sample is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Fragmentation Pattern:

For this compound, electron ionization (EI) would likely lead to the following key fragmentation pathways:

-

Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion to give a fragment at m/z 140.

-

Loss of isobutylene: Cleavage of the Boc group can also occur via elimination of isobutylene (C₄H₈) to give a carbamic acid intermediate that can subsequently lose CO₂.

-

Loss of the Boc group: A fragment corresponding to the loss of the entire Boc group (•COOC(CH₃)₃) would result in an ion at m/z 96, corresponding to the 2-vinylpyrrolidinium ion.

-

Loss of the vinyl group: Cleavage of the vinyl group (•CH=CH₂) from the molecular ion would result in a fragment at m/z 170.

Figure 3. Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry:

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a suitable technique. The sample would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Conclusion

This technical guide has provided a detailed, predictive analysis of the key spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers can confidently identify this important synthetic building block, assess its purity, and monitor its transformations in chemical reactions. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data, ensuring the integrity and success of research and development endeavors that utilize this versatile chiral molecule.

References

Sources

Methodological & Application

The Versatile Chiral Synthon: Application Notes and Protocols for N-Boc-2-vinylpyrrolidine in Asymmetric Synthesis

Introduction: The Strategic Value of N-Boc-2-vinylpyrrolidine

In the landscape of modern asymmetric synthesis, the pyrrolidine ring stands as a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1] Within this class of compounds, N-Boc-2-vinylpyrrolidine emerges as a particularly valuable chiral building block. Its structure marries the stereochemical integrity of the C2-substituted pyrrolidine, derived from the chiral pool or asymmetric synthesis, with the versatile reactivity of a vinyl group. The tert-butoxycarbonyl (Boc) protecting group not only modulates the reactivity of the pyrrolidine nitrogen but also enhances solubility in organic solvents, facilitating its use in a wide array of synthetic transformations.

This technical guide provides an in-depth exploration of the applications of N-Boc-2-vinylpyrrolidine in asymmetric synthesis. We will delve into its preparation, its utility as a linchpin in the construction of complex molecular architectures, and its potential as a precursor to novel chiral ligands. The protocols and discussions herein are curated for researchers, scientists, and drug development professionals, aiming to provide both practical methodologies and a deeper understanding of the underlying principles of stereocontrol.

I. Asymmetric Synthesis of N-Boc-2-vinylpyrrolidine: A Protocol Based on Asymmetric Lithiation-Intramolecular Cyclization

The enantioselective synthesis of 2-substituted N-Boc-pyrrolidines has been elegantly addressed through asymmetric deprotonation strategies. A notable method for the synthesis of N-Boc-2-alkenylpyrrolidines, including the vinyl derivative, involves the asymmetric lithiation of an appropriate acyclic precursor, followed by an intramolecular cyclization. This approach, pioneered by Beak and coworkers, establishes the crucial C2 stereocenter with a high degree of enantiocontrol.[2]

Causality Behind the Experimental Choices:

The success of this synthesis hinges on the use of a chiral ligand, (-)-sparteine, in conjunction with sec-butyllithium. The s-BuLi/(-)-sparteine complex acts as a chiral base, selectively deprotonating one of the enantiotopic protons alpha to the nitrogen atom in the acyclic amine precursor. The resulting configurationally stable organolithium intermediate then undergoes an intramolecular nucleophilic substitution, displacing a halide to form the pyrrolidine ring. The enantiodetermining step is this asymmetric cyclization under the influence of the chiral ligand.[2]

Experimental Protocol: Synthesis of (S)-N-Boc-2-vinylpyrrolidine

This protocol is adapted from the general procedure for the synthesis of N-Boc-2-alkenylpyrrolidines.[2]

Materials:

-

N-Boc-N-(3-chloropropyl)allylamine

-

(-)-Sparteine

-

sec-Butyllithium (s-BuLi) in cyclohexane

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous diethyl ether (appropriate volume for concentration of ~0.1 M).

-

Add N-Boc-N-(3-chloropropyl)allylamine (1.0 eq) and (-)-sparteine (1.2 eq) to the solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 3 hours.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-N-Boc-2-vinylpyrrolidine.

Expected Outcome:

This procedure is expected to yield the desired (S)-N-Boc-2-vinylpyrrolidine with good enantiomeric excess. The reported enantiomeric ratios for similar 2-alkenylpyrrolidines are in the range of 65:35 to 90:10.[2]

II. Applications in Asymmetric Synthesis: Transforming the Vinyl Group

The vinyl group of N-Boc-2-vinylpyrrolidine is a versatile functional handle that can be elaborated into a variety of other functionalities with a high degree of stereocontrol, directed by the existing C2 stereocenter.

A. Diastereoselective Cycloaddition Reactions

The electron-rich nature of the N-Boc-pyrrolidine ring can influence the reactivity of the vinyl group in cycloaddition reactions, making it a valuable chiral dienophile or dipolarophile.

While specific examples with N-Boc-2-vinylpyrrolidine are not extensively documented, its participation in Diels-Alder reactions with electron-deficient dienes can be anticipated. The C2-stereocenter is expected to direct the facial selectivity of the diene's approach.

-

Proposed Reaction Workflow:

Sources

Application Note: Synthesis of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate via Hydroboration-Oxidation

Abstract

This application note provides a comprehensive guide for the synthesis of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a valuable building block in medicinal chemistry. The protocol details the two-step hydroboration-oxidation of the corresponding vinylpyrrolidine precursor. This method offers excellent regioselectivity, yielding the anti-Markovnikov alcohol product, which is crucial for the development of novel therapeutics. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, characterization data, and essential safety considerations for researchers, scientists, and drug development professionals.

Introduction and Significance

The 2-(2-hydroxyethyl)pyrrolidine scaffold is a privileged motif in modern drug discovery, appearing in a range of biologically active molecules. Its utility stems from the primary alcohol functionality, which serves as a versatile handle for further chemical elaboration, such as etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid. The N-Boc protecting group provides a stable, yet readily cleavable, amine functionality, making the title compound, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 220312-34-5), an ideal intermediate for constructing complex molecular architectures.[1]

The hydroboration-oxidation reaction is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes.[2][3][4] This two-step process, pioneered by H.C. Brown, allows for the regioselective and stereospecific addition of water across a double bond, a transformation that is complementary to other hydration methods like acid-catalyzed hydration or oxymercuration-reduction.[3][5] This application note provides a field-proven protocol for this transformation on tert-butyl 2-vinylpyrrolidine-1-carboxylate.

Mechanism and Scientific Principles

The hydroboration-oxidation reaction proceeds via a two-stage mechanism:

Stage 1: Hydroboration

The first stage involves the addition of borane (BH₃), typically as a complex with tetrahydrofuran (BH₃•THF), across the vinyl group. This step is a concerted, syn-addition, where the boron and a hydride (H⁻) add to the same face of the double bond.[2][5][6]

-

Regioselectivity: The addition is highly regioselective, following an anti-Markovnikov pattern.[2][3][5] The boron atom, being the more electropositive and sterically larger part of the B-H bond, adds to the less substituted carbon of the alkene (the terminal carbon of the vinyl group).[6][7] This is driven by both steric hindrance and electronic effects.[6]

-

Stoichiometry: One molecule of borane can react with up to three molecules of the alkene, forming a trialkylborane intermediate.[3]

Stage 2: Oxidation

The trialkylborane intermediate is not isolated but is oxidized in situ. The most common method, and the one detailed here, uses alkaline hydrogen peroxide (H₂O₂/NaOH).[4][5][8]

-

Mechanism: The process begins with the deprotonation of hydrogen peroxide by hydroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile.[9] This anion attacks the electrophilic boron atom. A subsequent rearrangement occurs where one of the alkyl groups migrates from the boron to the adjacent oxygen, displacing the hydroxide ion.[5] This process repeats for all three alkyl groups, forming a trialkyl borate ester.

-

Stereochemistry: Crucially, the oxidation step proceeds with retention of configuration at the carbon atom.[5] The C-B bond is replaced by a C-O bond in the same stereochemical position.

-

Workup: Finally, the trialkyl borate ester is hydrolyzed by the aqueous base to yield the desired primary alcohol and boric acid salts.

Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |

| This compound | 197.27 | 10.0 | 1.97 g | Starting material. Ensure it is free of impurities. |

| Borane-tetrahydrofuran complex (BH₃•THF) | 85.94 | 11.0 | 11.0 mL (1.0 M soln) | Corrosive, flammable, and water-reactive. Handle under inert gas. |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL | Use a dry, inhibitor-free grade. |

| Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 10 mL (3 M aq. soln) | Corrosive. Prepare fresh solution. |

| Hydrogen Peroxide (H₂O₂) | 34.01 | 30.0 | 3.4 mL (30% w/w aq.) | Strong oxidizer. Handle with care. |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~150 mL | For extraction. |

| Saturated Sodium Chloride Solution (Brine) | - | - | ~50 mL | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | - | ~5 g | For drying the organic phase. |

Equipment

-

250 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Syringes and needles

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Procedure

Part A: Hydroboration

-

Setup: Flame-dry the 250 mL two-neck round-bottom flask under vacuum and allow it to cool under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar and a rubber septum.

-

Reagent Addition: Dissolve this compound (1.97 g, 10.0 mmol) in anhydrous THF (50 mL) in the reaction flask.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add the borane-tetrahydrofuran complex (11.0 mL of a 1.0 M solution, 11.0 mmol) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C.[10]

-

Scientist's Note: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.[10]

-

Monitoring: The reaction can be monitored by TLC (e.g., 20% EtOAc/Hexanes) to confirm the consumption of the starting material.

Part B: Oxidation and Workup

-

Cooling: Re-cool the reaction mixture to 0 °C with an ice-water bath.

-

Quenching (Caution!): Slowly and carefully add the 3 M NaOH solution (10 mL) dropwise to the stirred mixture.[4] This will quench any unreacted borane.

-

Oxidant Addition: Add the 30% H₂O₂ solution (3.4 mL) dropwise, ensuring the internal temperature does not exceed 30-35 °C.[4] An exotherm is expected.

-

Scientist's Note: The oxidation step is also exothermic. Maintaining a controlled temperature is crucial for safety and to prevent degradation of the product.

-

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1.5-2 hours. The mixture may become cloudy or biphasic.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake well and separate the layers.

-

Washing: Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).[10] Combine all organic layers and wash them with saturated brine (50 mL).[10]

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product, typically a pale yellow oil, can be purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40-50% ethyl acetate in hexanes, is usually effective. The product fractions can be identified by TLC, combined, and concentrated to yield the pure alcohol.

Product Characterization

The final product, tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is typically an oil. The expected analytical data are as follows:

-

Molecular Formula: C₁₁H₂₁NO₃[1]

-

Molecular Weight: 215.29 g/mol [1]

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0-3.8 (m, 1H, N-CH), ~3.7-3.6 (m, 2H, CH₂-OH), ~3.5-3.3 (m, 2H, N-CH₂), ~2.1-1.7 (m, 6H, pyrrolidine-CH₂ and CH₂-CH₂OH), 1.47 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~155.0 (C=O), ~80.0 (C(CH₃)₃), ~61.0 (CH₂-OH), ~59.0 (N-CH), ~47.0 (N-CH₂), ~38.0 (CH₂-CH₂OH), ~28.5 (C(CH₃)₃), ~27.0 (pyrrolidine-CH₂), ~23.0 (pyrrolidine-CH₂).

-

IR (neat) ν_max (cm⁻¹): ~3400 (br, O-H), ~2970 (C-H), ~1690 (s, C=O).

-

Mass Spectrometry (ESI+): m/z 216.1 [M+H]⁺, 238.1 [M+Na]⁺.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent and concentration.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient borane; short reaction time; low temperature. | Use a slight excess of BH₃•THF (1.1-1.2 eq). Ensure the reaction is stirred for the full duration at room temperature. Monitor by TLC. |

| Low Yield | Inefficient oxidation; product loss during workup. | Ensure vigorous stirring during oxidation. Be careful during extractions to avoid emulsion formation. Wash with brine to break emulsions. |

| Boronic Acid Byproducts | Incomplete oxidation or hydrolysis. | Ensure sufficient H₂O₂ and NaOH are used. Increase the stirring time for the oxidation step. |

| Formation of Dimer/Trimer Borate Esters | Incomplete hydrolysis of the borate ester intermediate. | Ensure adequate base is present during the workup and allow sufficient time for hydrolysis to complete. |

Safety Considerations

-

Borane-Tetrahydrofuran Complex (BH₃•THF): This reagent is highly flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas.[11][12] It must be handled under an inert atmosphere (nitrogen or argon) using anhydrous techniques.[11] All glassware must be thoroughly dried.[12]

-

Hydrogen Peroxide (30%): A strong oxidizing agent that can cause severe skin burns and eye damage.[12] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

-

General Precautions: The reaction should be performed in a well-ventilated fume hood.[11] Grounding equipment can prevent static discharge.[11] Have appropriate quenching agents and spill kits readily available.

References

-

LibreTexts. (2019). 7.8: Hydroboration-Oxidation: A Stereospecific Anti-Markovnikov Hydration. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (n.d.). A simple and convenient method for the oxidation of organoboranes using sodium perborate. Organic Syntheses Procedure. [Link]

-

MDPI. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. MDPI. [Link]

-

Master Organic Chemistry. (2013). Hydroboration Oxidation of Alkenes. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2018). Hydroboration - Oxidation Reaction Mechanism. YouTube. [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Wikipedia. [Link]

-

Khan Academy. (2014). Hydroboration-oxidation: Mechanism. YouTube. [Link]

-

Organic Syntheses. (n.d.). 1-Hexanol. Organic Syntheses Procedure. [Link]

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

-

ACS Publications. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ACS Publications. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. [Link]

-

Gutenberg Open Science. (2023). The Oxidation of Organo-Boron Compounds Using Electrochemically Generated Peroxodicarbonate. Gutenberg Open Science. [Link]

-

The Organic Chemistry Tutor. (2021). Hydroboration-Oxidation | 1) BH3, THF 2) NaOH, H2O2 | Organic Chemistry. YouTube. [Link]

-

Chemistry Steps. (n.d.). Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems. Chemistry Steps. [Link]

-

Royal Society of Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

-

PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. [Link]

Sources

- 1. 220312-34-5 | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate - AiFChem [aifchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

The Strategic Role of Tert-butyl 2-vinylpyrrolidine-1-carboxylate in the Synthesis of Advanced Pharmaceutical Intermediates

Introduction: Unlocking Chiral Complexity with a Versatile Building Block

In the landscape of modern pharmaceutical synthesis, the efficient construction of stereochemically complex molecules is a paramount objective. Chiral pyrrolidine scaffolds are privileged motifs found in a multitude of biologically active compounds and approved drugs. Among the arsenal of chiral building blocks available to synthetic chemists, tert-butyl 2-vinylpyrrolidine-1-carboxylate stands out as a particularly versatile and valuable intermediate. Its unique combination of a protected chiral amine, a reactive vinyl group, and a stable pyrrolidine ring offers a powerful handle for asymmetric synthesis and the introduction of molecular diversity. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.

The strategic importance of this building block lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions in a stereocontrolled manner. The vinyl group serves as a versatile functional handle, amenable to transformations such as Michael additions, cycloadditions, and cross-coupling reactions, allowing for the elongation and elaboration of the pyrrolidine core. The Boc-protecting group ensures the stability of the chiral center during these transformations and can be readily removed under mild conditions to reveal the secondary amine for further functionalization.

Core Application: A Gateway to Novel HCV NS5A Inhibitors

A significant application of chiral 2-substituted pyrrolidine derivatives lies in the synthesis of potent antiviral agents, particularly inhibitors of the Hepatitis C virus (HCV) nonstructural protein 5A (NS5A).[1] Drugs such as Elbasvir, a key component of the FDA-approved HCV treatment Zepatier®, feature a complex core structure containing a substituted pyrrolidine moiety.[1][2][3] While the direct synthesis of Elbasvir utilizes a bromo-imidazole substituted pyrrolidine, the vinylpyrrolidine derivative serves as a strategic precursor for the synthesis of analogous structures and for the exploration of novel chemical space around this important therapeutic target.

The vinyl group of this compound can be envisioned as a precursor to the imidazole ring system found in Elbasvir through a series of well-established transformations. This approach offers a convergent and flexible strategy for the synthesis of a library of NS5A inhibitors with diverse substitution patterns.

Synthetic Strategy Overview

The overall synthetic strategy involves the use of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate as a chiral starting material. The vinyl group can undergo a diastereoselective epoxidation, followed by ring-opening with a suitable nucleophile to introduce the necessary functionality for the subsequent construction of the imidazole ring. This pathway provides precise control over the stereochemistry of the final molecule, which is crucial for its biological activity.

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

The synthesis of the title compound can be achieved from commercially available (S)-Boc-prolinol through a two-step sequence involving oxidation to the corresponding aldehyde followed by a Wittig reaction.

Step 1: Oxidation of (S)-Boc-prolinol to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

-

Reaction: (S)-Boc-prolinol → (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate

-

Reagents and Conditions:

-

(S)-Boc-prolinol (1.0 equiv)

-

Dess-Martin periodinane (1.2 equiv)

-

Dichloromethane (DCM) as solvent

-

Room temperature, 2-4 hours

-

-

Procedure:

-

To a stirred solution of (S)-Boc-prolinol in dry DCM, add Dess-Martin periodinane portion-wise at room temperature under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 30 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.

-

-

Purification: The crude aldehyde is typically used in the next step without further purification.

Step 2: Wittig Reaction to form (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

-

Reaction: (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate + Methyltriphenylphosphonium bromide → (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate

-

Reagents and Conditions:

-

Methyltriphenylphosphonium bromide (1.5 equiv)

-

n-Butyllithium (n-BuLi) (1.4 equiv) in hexane

-

Tetrahydrofuran (THF) as solvent

-

0 °C to room temperature, 4-6 hours

-

-

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C, add n-BuLi dropwise.

-

Stir the resulting orange-red ylide solution at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the crude (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate as a colorless oil.

| Compound | Molecular Formula | Molecular Weight | Boiling Point |

| (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate | C₁₁H₁₉NO₂ | 197.27 g/mol | 248.4±29.0 °C at 760 mmHg |

Table 1: Physicochemical Properties of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate.

Protocol 2: Diastereoselective Michael Addition of Nitromethane

The vinyl group of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate is an excellent Michael acceptor, allowing for the stereoselective introduction of a nitroalkyl side chain. This transformation is a key step towards the synthesis of more complex pharmaceutical intermediates.[4]

-

Reaction: (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate + Nitromethane → (S)-tert-butyl 2-((R)-2-nitroethyl)pyrrolidine-1-carboxylate

-

Reagents and Conditions:

-

(S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate (1.0 equiv)

-

Nitromethane (10 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

-

Room temperature, 24-48 hours

-

-

Procedure:

-

To a solution of (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate in nitromethane, add DBU at room temperature.

-

Stir the reaction mixture for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diastereomer. The stereochemistry of the newly formed chiral center is typically controlled by the existing stereocenter in the pyrrolidine ring.

| Starting Material | Reagent | Product | Yield | Diastereomeric Ratio |

| (S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate | Nitromethane/DBU | (S)-tert-butyl 2-((R)-2-nitroethyl)pyrrolidine-1-carboxylate | 75-85% | >95:5 |

Table 2: Representative results for the Michael addition of nitromethane.

Mechanistic Rationale and Stereochemical Control

The diastereoselectivity of the Michael addition is dictated by the steric hindrance imposed by the Boc-protected pyrrolidine ring. The nucleophile (the nitronate anion) preferentially attacks the vinyl group from the less hindered face, leading to the formation of the major diastereomer.

Figure 1: Proposed mechanism for the diastereoselective Michael addition.

Application in the Synthesis of an Elbasvir Precursor Analogue

The nitroalkane adduct obtained from the Michael addition can be further elaborated to an aminoethyl side chain, which is a key structural element in many pharmaceutical compounds. For instance, reduction of the nitro group followed by functional group manipulations can lead to the formation of an imidazole ring, analogous to the one present in Elbasvir.

Figure 2: Synthetic workflow towards an Elbasvir analogue precursor.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block that provides a streamlined entry into complex, stereochemically defined pharmaceutical intermediates. Its ability to undergo a range of diastereoselective transformations makes it an invaluable tool for drug discovery and development. The protocols and strategies outlined in this guide demonstrate the practical utility of this synthon and highlight its potential for the synthesis of next-generation therapeutics. Further exploration of the reactivity of the vinyl group, including its participation in various cycloaddition and cross-coupling reactions, will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new and innovative bioactive molecules.

References

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. sctunisie.org. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. PubMed. [Link]

-

Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. MDPI. [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. [Link]

-

Scheme 25-Elbasvir (91) synthesis. ResearchGate. [Link]

- Process for preparation of boceprevir and intermediates thereof.

-

michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. ResearchGate. [Link]

-

Synthesis of Diastereomeric Pyrrolidine Sulfamides via Anchimerically Assisted Nucleophilic Substitution Reactions. ResearchGate. [Link]

-

Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. ResearchGate. [Link]

-

The Nitro Group in Organic Synthesis. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Elbasvir. PubChem. [Link]

-

Efficient Intramolecular Michael Addition of a Nitroalkane into a Conjugated Ester. ResearchGate. [Link]

- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

Elbasvir. Wikipedia. [Link]

-

Zepatier. PubChem. [Link]

Sources

Application Notes and Protocols: A Guide to the Boc Deprotection of Vinylpyrrolidine Derivatives

Introduction: The Strategic Importance of Vinylpyrrolidines and the Boc Protecting Group

Vinylpyrrolidine scaffolds are privileged structures in medicinal chemistry and materials science, serving as key building blocks for a range of biologically active compounds and functional polymers. The vinyl moiety, in particular, offers a versatile handle for further chemical elaboration through reactions such as polymerization, cross-coupling, and Michael additions. In the multi-step synthesis of complex molecules containing the vinylpyrrolidine core, the protection of the pyrrolidine nitrogen is often a critical strategic consideration.

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions, including exposure to nucleophiles and catalytic hydrogenation.[1][2] Its facile removal under acidic conditions provides a reliable and well-understood deprotection strategy.[2] However, the presence of the vinyl group in the pyrrolidine ring introduces a potential liability during acidic deprotection, as acid-catalyzed hydration, polymerization, or isomerization can occur.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the Boc deprotection of vinylpyrrolidine derivatives. It delves into the mechanistic rationale behind various protocols, discusses the critical parameters for preserving the integrity of the vinyl group, and offers detailed, step-by-step methodologies for practical application in the laboratory.

Mechanistic Overview of Acid-Mediated Boc Deprotection

The acid-catalyzed removal of the Boc group is a well-established and efficient process.[3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of the free amine, carbon dioxide, and a stable tertiary carbocation (the tert-butyl cation).[3]

Due to the generation of gaseous carbon dioxide, it is crucial that these reactions are not conducted in a closed system to avoid pressure buildup.

Figure 1. Mechanism of Acidic Boc Deprotection.

Key Considerations for Deprotecting Vinylpyrrolidine Derivatives

The primary challenge in the Boc deprotection of vinylpyrrolidine derivatives is the preservation of the vinyl group's integrity. Strong acidic conditions, while effective for Boc removal, can potentially lead to undesired side reactions. Therefore, the choice of acid, solvent, temperature, and reaction time must be carefully optimized.

Potential Side Reactions:

-

Acid-catalyzed hydration of the vinyl group: This can lead to the formation of a secondary alcohol.

-

Polymerization: The vinyl group can be susceptible to polymerization, especially in the presence of strong acids and at elevated temperatures.

-

Isomerization: Depending on the substitution pattern, acid-catalyzed isomerization of the double bond may occur.

To mitigate these risks, it is often advisable to start with milder acidic conditions and monitor the reaction progress closely.

Experimental Protocols

The following protocols provide detailed procedures for the Boc deprotection of vinylpyrrolidine derivatives using various reagents. The choice of method will depend on the specific substrate and the presence of other functional groups.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and often highly effective method for Boc deprotection. The volatility of both TFA and DCM facilitates their removal during work-up.

Rationale: TFA is a strong acid that efficiently cleaves the Boc group at room temperature.[4] DCM is a common solvent that provides good solubility for many organic compounds and is relatively inert under these conditions. A study on the synthesis of chiral substituted poly-N-vinylpyrrolidinones demonstrated the successful removal of a Boc group from a pyrrolidinone precursor using TFA in CH2Cl2 to yield the desired 5-substituted-2-pyrrolidinone, which was then vinylated.[5] This indicates that the pyrrolidinone ring is stable to these conditions, providing a good starting point for vinylpyrrolidine derivatives.

Materials:

-

N-Boc-vinylpyrrolidine derivative

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc-vinylpyrrolidine derivative in anhydrous DCM (a typical concentration is 0.1-0.5 M).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The amount of TFA can be varied, with common protocols using a DCM:TFA ratio ranging from 1:1 to 4:1 (v/v).[6][7]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching and Work-up:

-

Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.

-

Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude deprotected vinylpyrrolidine.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.

Figure 2. Experimental Workflow for TFA-Mediated Boc Deprotection.

Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

A solution of HCl in an organic solvent like 1,4-dioxane is another common and effective reagent for Boc deprotection.[8] This method often yields the hydrochloride salt of the amine directly, which can be advantageous for purification and handling of the final product.

Rationale: Commercially available solutions of HCl in dioxane provide a convenient and anhydrous source of strong acid. This method can be highly selective for Boc group removal in the presence of other acid-sensitive functionalities like tert-butyl esters and ethers.[8][9]

Materials:

-

N-Boc-vinylpyrrolidine derivative

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the N-Boc-vinylpyrrolidine derivative in a minimal amount of a suitable solvent like DCM or methanol in a round-bottom flask.

-

Acid Addition: At 0 °C, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

-

Isolation:

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt of the vinylpyrrolidine.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the desired product.

-

Alternatively, for a free base, a basic work-up as described in Protocol 1 can be employed.

-

Protocol 3: Milder and Alternative Deprotection Methods

For substrates that are particularly sensitive to strong acids, milder deprotection conditions may be necessary to preserve the vinyl group.

Rationale: The use of milder acids or non-acidic methods can prevent degradation of sensitive functional groups.[10][11] While not yet specifically reported for vinylpyrrolidine derivatives, these methods have shown broad applicability and are worth considering for challenging substrates.

a) p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES)

A choline chloride/p-toluenesulfonic acid deep eutectic solvent has been reported as an efficient and sustainable medium for N-Boc deprotection.[4]

Procedure Outline:

-

Prepare the deep eutectic solvent by mixing choline chloride and p-toluenesulfonic acid.

-

Add the N-Boc-vinylpyrrolidine derivative to the DES and stir at room temperature.

-

Monitor the reaction by TLC.

-

Work-up involves the addition of an aqueous solution of sodium bicarbonate and extraction with an organic solvent.[4]

b) Oxalyl Chloride in Methanol

A mild method for the selective deprotection of N-Boc groups using oxalyl chloride in methanol has been reported.[10] This reaction proceeds at room temperature and has been shown to be effective for a diverse range of substrates, including heterocyclic compounds.[10]

Procedure Outline:

-

Dissolve the N-Boc-vinylpyrrolidine derivative in methanol.

-

Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.[10]

-

Stir for 1-4 hours, monitoring the reaction by TLC.

-

Quench the reaction with water and perform a standard work-up.

Comparative Summary of Deprotection Methods

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| TFA/DCM | Trifluoroacetic Acid, Dichloromethane | 0 °C to RT, 1-4 h | Fast, efficient, volatile reagents are easily removed.[7] | Harshly acidic, may not be suitable for very acid-sensitive substrates. TFA is corrosive and relatively expensive.[4] |

| HCl/Dioxane | 4M HCl in 1,4-Dioxane | 0 °C to RT, 1-3 h | Yields hydrochloride salt directly, can be highly selective.[8] | Dioxane is a suspected carcinogen and has a high boiling point, making it difficult to remove. |

| pTSA in DES | p-Toluenesulfonic Acid, Choline Chloride | Room Temperature | "Green" and sustainable, simple work-up.[4] | May require preparation of the deep eutectic solvent. |

| Oxalyl Chloride/MeOH | Oxalyl Chloride, Methanol | Room Temperature, 1-4 h | Mild conditions, suitable for substrates with acid-labile groups.[10] | Oxalyl chloride is toxic and moisture-sensitive. |

Conclusion

The successful deprotection of N-Boc-vinylpyrrolidine derivatives hinges on the careful selection of reaction conditions to ensure efficient removal of the protecting group while preserving the integrity of the vinyl moiety. While the standard TFA/DCM protocol is often effective, the potential for acid-mediated side reactions necessitates the consideration of milder alternatives for sensitive substrates. The methods outlined in this guide, including the use of HCl in dioxane and emerging milder protocols, provide a range of options for the synthetic chemist. Careful monitoring of the reaction progress and optimization of conditions for each specific substrate are paramount to achieving high yields of the desired deprotected vinylpyrrolidine.

References

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23789. [Link]

-

Capua, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4427. [Link]

-

El Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

-

Sun, X., et al. (2006). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Science, 12(5), 338-341. [Link]

- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

Larhed, M., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. QSAR & Combinatorial Science, 26(11-12), 1195-1198. [Link]

-

ResearchGate. (2006). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]

-

Zhang, Y., et al. (2011). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. ACS Catalysis, 1(9), 1096-1104. [Link]

- European Patent Office. (2009). Deprotection of N-BOC compounds. EP2070899A1.

-

Zhang, Y., et al. (2011). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. ACS Catalysis, 1(9), 1096-1104. [Link]

-

The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved from [Link]

-

Larhed, M., et al. (2007). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. QSAR & Combinatorial Science, 26(11-12), 1195-1198. [Link]

-

El Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

-

George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23783–23789. [Link]

-

Capua, M., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4427. [Link]

-

Zhang, Y., et al. (2011). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. ACS Catalysis, 1(9), 1096-1104. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]

- 5. Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

Application Notes and Protocols for Enantioselective Aldol Reactions Utilizing N-Boc-2-vinylpyrrolidine

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Exploring the Potential of N-Boc-2-vinylpyrrolidine in Asymmetric Aldol Reactions

This document provides a comprehensive guide to the application of N-Boc-2-vinylpyrrolidine in enantioselective aldol reactions. While the use of proline and its derivatives as organocatalysts in asymmetric synthesis is well-established, the specific potential of N-Boc-2-vinylpyrrolidine remains a promising yet less explored frontier.[1][2][3][4] This guide is designed to bridge that gap by providing a scientifically grounded framework for researchers to investigate its efficacy. We will delve into the theoretical underpinnings, propose a plausible catalytic mechanism, and offer a detailed experimental protocol.

Our approach is rooted in the principles of enamine catalysis, the cornerstone of proline-mediated transformations.[5][6][7] By understanding the established mechanism, we can logically extrapolate the potential role and influence of the vinyl substituent at the C2 position of the pyrrolidine ring. This guide is structured to empower you, the researcher, with the knowledge and tools to pioneer the application of this intriguing chiral molecule.

Theoretical Framework: The Promise of the Vinyl Group

The enantioselectivity of proline-catalyzed aldol reactions is dictated by the formation of a chiral enamine intermediate and the subsequent face-selective attack on the aldehyde.[5][6] The rigidity of the pyrrolidine ring and the stereochemistry of the C2 substituent are crucial in creating a well-defined chiral environment in the transition state.

The introduction of a vinyl group at the C2 position of the N-Boc-pyrrolidine scaffold is hypothesized to influence the catalytic activity and selectivity in several ways:

-

Steric Influence: The vinyl group is sterically more demanding than the hydrogen atom in proline. This increased steric bulk is expected to enhance the facial discrimination of the aldehyde, potentially leading to higher enantioselectivities.

-

Electronic Effects: The π-system of the vinyl group can engage in electronic interactions within the transition state, potentially stabilizing it and influencing the reaction rate and selectivity.

-

Conformational Rigidity: The vinyl group may further restrict the conformational freedom of the pyrrolidine ring in the enamine intermediate, leading to a more ordered and predictable transition state.

Proposed Catalytic Cycle: An Analogy to Proline Catalysis

The catalytic cycle for an enantioselective aldol reaction mediated by in situ deprotected N-Boc-2-vinylpyrrolidine is proposed to follow the well-established enamine catalysis pathway. The Boc (tert-butyloxycarbonyl) protecting group would first be removed, typically under acidic conditions, to liberate the secondary amine, which is the active catalytic species.

The proposed cycle is as follows:

-

Enamine Formation: The chiral secondary amine (deprotected 2-vinylpyrrolidine) reacts with a ketone (the aldol donor) to form a chiral enamine intermediate.

-

Aldehyde Activation (optional but common): In many proline-catalyzed systems, an acid co-catalyst protonates the aldehyde, increasing its electrophilicity.

-

C-C Bond Formation: The enamine undergoes a stereoselective nucleophilic attack on the aldehyde (the aldol acceptor). The facial selectivity of this attack is directed by the chiral environment created by the 2-vinylpyrrolidine catalyst.

-

Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral β-hydroxy ketone (the aldol product) and regenerate the chiral amine catalyst.

Caption: Proposed catalytic cycle for the 2-vinylpyrrolidine-mediated aldol reaction.

Experimental Protocol: A Starting Point for Investigation

This protocol is a representative procedure for the enantioselective aldol reaction between an aromatic aldehyde and a ketone, using N-Boc-2-vinylpyrrolidine as the catalyst precursor. It is designed to be a robust starting point, and optimization of reaction parameters is encouraged.

Materials:

-

(S)- or (R)-N-Boc-2-vinylpyrrolidine (catalyst precursor)

-

Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., acetone, cyclohexanone)

-

Solvent (e.g., DMSO, DMF, or a mixture like acetone/chloroform)[1]

-

Acid for Boc deprotection (e.g., trifluoroacetic acid - TFA)

-

Anhydrous magnesium sulfate (for drying)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Activation (In Situ Boc Deprotection):

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add N-Boc-2-vinylpyrrolidine (0.1 mmol, 10 mol%).

-

Add the chosen solvent (2 mL).

-

Add trifluoroacetic acid (TFA) (0.1 mmol, 10 mol%) to the solution and stir for 30 minutes at room temperature to effect the deprotection of the Boc group.

-

-

Reaction Setup:

-

To the solution containing the activated catalyst, add the ketone (2.0 mmol, 2.0 equivalents). If the ketone is a liquid, it can be added directly. If it is a solid, dissolve it in a minimal amount of the reaction solvent.

-

Stir the mixture for 10 minutes.

-

Add the aromatic aldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature (or a temperature determined during optimization, e.g., 4°C or -20°C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Analysis:

-

Determine the yield of the purified aldol product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the purified product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Data Presentation: Expected Outcomes and Substrate Scope

The following table presents a hypothetical summary of expected results for the enantioselective aldol reaction using deprotected N-Boc-2-vinylpyrrolidine as the catalyst. These values are based on typical outcomes for proline and its derivatives and serve as a benchmark for your investigations.[3][8]

| Entry | Aldehyde | Ketone | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | Acetone | 24 | RT | 85-95 | N/A | 90-98 |

| 2 | Benzaldehyde | Acetone | 48 | RT | 70-85 | N/A | 85-95 |

| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | 36 | RT | 90-98 | >95:5 | >99 (syn) |

| 4 | Isovaleraldehyde | Acetone | 72 | 4 | 60-75 | N/A | 80-90 |

Trustworthiness and Self-Validation: Ensuring Reliable Results

As the application of N-Boc-2-vinylpyrrolidine in this context is novel, a rigorous approach to validating your results is paramount.

-

Control Experiments:

-

Run the reaction in the absence of the catalyst to confirm that it is essential for the transformation.

-

Use a racemic or achiral amine catalyst to ensure that the observed enantioselectivity is a result of the chiral 2-vinylpyrrolidine.

-

-

Troubleshooting:

-

Low Yield: Increase the catalyst loading, vary the solvent, or adjust the reaction temperature. Ensure complete deprotection of the Boc group.

-

Low Enantioselectivity: Lower the reaction temperature. Screen different solvents to find the optimal medium for stereochemical induction. The choice of acid for Boc deprotection might also influence the outcome.

-

Side Reactions: Aldehyde self-condensation can be an issue.[8] Using the ketone as a solvent or in large excess can mitigate this.

-

-

Confirmation of Stereochemistry: The absolute configuration of the aldol product can be determined by comparison to literature data for known compounds or by X-ray crystallography of a suitable derivative.

Synthesis of Chiral N-Boc-2-vinylpyrrolidine

The chiral precursor, N-Boc-2-vinylpyrrolidine, can be synthesized from the corresponding chiral N-Boc-prolinol. A common route involves the dehydration of the alcohol or a related elimination reaction. For instance, a Grieco elimination or a Martin sulfurane dehydration of the primary alcohol derived from N-Boc-proline could be employed. Alternatively, vinylation of N-Boc-2-lithiopyrrolidine can be a viable route.[9]

Conclusion

This application note provides a comprehensive, albeit prospective, guide for the use of N-Boc-2-vinylpyrrolidine in enantioselective aldol reactions. By leveraging the well-understood principles of proline catalysis, we have outlined a rational approach to exploring the potential of this novel catalyst. The unique steric and electronic properties of the vinyl group at the C2 position hold significant promise for achieving high levels of stereocontrol. We encourage the research community to build upon this framework and unlock the full potential of N-Boc-2-vinylpyrrolidine in asymmetric synthesis.

References

-

Alcaide, B., & Almendros, P. (2014). Gold-Catalyzed Reactions of Enynes. In Gold Catalysis (pp. 139-183). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

-

Dieter, R. K., & Li, S. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. The Journal of organic chemistry, 75(24), 8479–8488. [Link]

-

Wang, W., Wang, J., & Li, H. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(15), 5475-5478. [Link]

-

Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (1994). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Journal of the American Chemical Society, 116(8), 3231-3239. [Link]

-

Van der Veken, P., De Vreese, R., El-Ayouch, A., Haesevoets, R., & Maes, B. U. (2019). A Pyrrolidine Functionalized Poly [(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Molecules, 24(12), 2246. [Link]

-

Ren, Y., Wu, J., & Zhang, J. (2018). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. RSC advances, 8(72), 41381-41388. [Link]

-

Chan, A. S., & Lan, J. (2008). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. The open organic chemistry journal, 2, 78–84. [Link]

-

Spino, C., & Brennan, C. L. (2004). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Organic letters, 6(9), 1349-1352. [Link]

-

Mlynarski, J., & Paradowska, J. (2008). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Synthesis, 2008(12), 1887-1892. [Link]

-

Pescatori, L., Arduini, A., Massaria, A., & Santi, C. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2186. [Link]

-

LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]

-

Herraiz, A. G., & Garcia, J. I. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of organic chemistry, 86(24), 18077–18086. [Link]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Wang, W., Wang, J., & Li, H. (2004). Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5475-5478. [Link]

-

de Andrade, C. K. Z., Barreto, A. S., & de Oliveira, E. R. (2012). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Brazilian Chemical Society, 23, 1483-1491. [Link]

-

List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions between Ketones and α-Unsubstituted Aldehydes. Organic letters, 3(4), 573-575. [Link]

-

Alza, E., Cambeiro, X. C., & Pericàs, M. A. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein journal of organic chemistry, 13, 558–564. [Link]

-

Pescatori, L., Arduini, A., Massaria, A., & Santi, C. (2023). Proline-Catalyzed Asymmetric Reactions. Molecules, 28(5), 2186. [Link]

-

Wang, W., Wang, J., & Li, H. (2004). Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5475–5478. [Link]

-

Ivanova, N. A., & Gimalova, F. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

-

Raimondi, W., & Vasile, F. (2022). Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. Molecules, 27(12), 3747. [Link]

-

Dieter, R. K., & Li, S. (2010). Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. The Journal of organic chemistry, 75(12), 4094–4105. [Link]

-

ZXCHEM. (2024, April 18). Discover the Benefits of N-Vinyl-2-pyrrolidone (NVP). [Link]

-

Trost, B. M., & Ito, H. (2000). Direct Asymmetric Zn-Aldol Reaction of Methyl Vinyl Ketone and Its Synthetic Applications. Journal of the American Chemical Society, 122(49), 12003-12004. [Link]

-

Hoyt, M. (2005, October 31). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. [Link]

-

Chemospecific. (2019, April 15). Unlocking the Secrets of Proline Catalyzed Reactions! [Video]. YouTube. [Link]

-

Lammens, T., & Dewulf, J. (2014). Making more from bio-based platforms: life cycle assessment and techno-economic analysis of N-vinyl-2-pyrrolidone from succinic acid. Green Chemistry, 16(5), 2645-2656. [Link]

-

Wikipedia. (n.d.). N-Vinylpyrrolidone. In Wikipedia. Retrieved January 24, 2026, from [Link]

Sources

- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Purification methods for crude Tert-butyl 2-vinylpyrrolidine-1-carboxylate

An Expert Guide to the Purification of Crude Tert-butyl 2-vinylpyrrolidine-1-carboxylate

Introduction

This compound is a valuable chiral building block in medicinal chemistry and synthetic organic chemistry. The purity of this intermediate is paramount, as impurities can lead to side reactions, complicate downstream characterization, and impact the stereochemical integrity of the final active pharmaceutical ingredient. However, purifying the crude product presents several challenges, including the potential for polymerization of the vinyl group and the acid sensitivity of the tert-butoxycarbonyl (Boc) protecting group.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of purifying this important molecule.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.